1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is a synthetic intermediate. It has a molecular weight of 173.26 and its IUPAC name is 1,2,3,5,6,7-hexahydro-s-indacen-4-amine.
Molecular Structure Analysis
The InChI code for 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is 1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2. This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere.
Compound Description: This compound is an anti-inflammatory agent. It acts as a NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome inhibitor. [, ] A novel synthetic route for this compound was developed, starting from ethyl 3-furoate. [] An impurity found in this active pharmaceutical ingredient led to the use of a multidisciplinary approach to identify the unknown impurity. []
Compound Description: GDC-2394 is a potent and selective NLRP3 inhibitor with a favorable safety profile for human clinical trials. [] It was developed as part of a research effort to minimize drug-induced liver injury associated with NLRP3 inhibitors. [] GDC-2394 emerged from a series of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazinesulfonylureas designed with a focus on improving solubility to overcome renal toxicity observed with a previous lead compound. []
Compound Description: NT-0249 is a potent and selective NLRP3 inhibitor that demonstrated benefits in preclinical studies in animal models of inflammation. [] The preclinical pharmacology of NT-0249 was studied in detail, confirming its potency and selectivity as an NLRP3 inhibitor. [] It was also evaluated in acute in vivo mouse challenge models, and its therapeutic utility was established in a mouse model of cryopyrin-associated periodic syndrome (CAPS). []
Compound Description: N14 is another NLRP3 inflammasome inhibitor that maintains the inhibitory activity of the known inhibitor MCC950 while exhibiting improved tolerability in human hepatic cells and mouse primary hepatocytes. [] N14 possesses superior pharmacokinetic properties and an oral bioavailability of 85.2%. [] It demonstrated efficacy in various NLRP3-related animal model diseases, including nonalcoholic steatohepatitis, lethal septic shock, and colitis. []
Compound Description: This compound is the major human metabolite of the NLRP3 inflammasome inhibitor MCC950. [] It was identified through incubation of MCC950 with human liver microsomes and subsequent analysis. [] Its structure was confirmed through synthesis and coelution with the isolated metabolite using HPLC-MS/MS. [] While MCC950 exhibits strong inhibitory activity, its metabolite 2a was found to be 170-fold less potent in inhibiting NLRP3-induced production of the pro-inflammatory cytokine IL-1β from human monocyte-derived macrophages. []
Compound Description: This compound is a key intermediate in the total synthesis of illudinine, a natural product with potential anticancer properties. [, ] A new synthetic route for this compound has been developed. [] This intermediate is further transformed into illudinine methyl ester via a Schmidt reaction followed by conversion to an isoquinoline derivative. []
Compound Description: The crystal structure of this compound has been determined, providing insights into the conformational features of the s-indacene core. []
Compound Description: This compound represents the racemic form of the previously described meso isomer. [] Its crystal structure has been characterized, revealing similarities and differences in ring conformations compared to the meso form. []
2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene and 2,6-bis(4-methoxybenzyl)-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene
Compound Description: These two compounds are derivatives of 1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene, with either benzyl or 4-methoxybenzyl groups attached to the nitrogen atoms at positions 2 and 6. [] Both compounds exhibit a centrosymmetric S-shaped structure. [] The crystal structures of both compounds have been analyzed, showing a herringbone arrangement in their packing. []
Source and Classification
This compound can be sourced from various chemical suppliers and is often utilized in research settings. It is categorized under heterocyclic compounds due to the presence of nitrogen in its structure. The CAS number for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine is 63089-56-5, and it is recognized by several databases including PubChem and Sigma-Aldrich.
Synthesis Analysis
The synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine can be achieved through several methods:
Starting Materials: The synthesis often begins with simpler precursors that can be transformed into the desired amine structure.
Reagents: Common reagents used in the synthesis include amines and various catalysts to facilitate the reaction.
Reaction Conditions: Typical conditions involve controlled temperatures and pressures to optimize yield. For example, reactions may be performed under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
Methods: Specific synthetic routes may involve cyclization reactions where linear precursors undergo ring closure to form the bicyclic structure characteristic of this compound.
Molecular Structure Analysis
The molecular structure of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine features a bicyclic framework with a nitrogen atom incorporated into the ring system. Key structural details include:
The structure is characterized by multiple chiral centers and a complex arrangement that influences its chemical behavior and interactions with other molecules.
Chemical Reactions Analysis
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine participates in various chemical reactions:
Substitution Reactions: The amine group can react with electrophiles to form substituted derivatives.
Addition Reactions: This compound can also engage in addition reactions with carbonyl compounds or other unsaturated systems.
Common Products: Key products formed through these reactions include secondary and tertiary amines as well as more complex polycyclic structures.
Reagents and Conditions: Typical reagents include halogens for substitution reactions and Lewis acids to catalyze addition processes.
Mechanism of Action
The mechanism of action for 1,2,3,5,6,7-hexahydro-s-indacen-4-amine primarily involves nucleophilic attack by the amine group on electrophilic centers in substrates. This reactivity allows it to form stable covalent bonds with various biological macromolecules such as proteins and nucleic acids. The specific pathways depend on the nature of the electrophile involved in the reaction.
Physical and Chemical Properties Analysis
The physical properties of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine include:
Appearance: Typically presented as a solid or liquid depending on purity.
Solubility: Soluble in polar solvents such as water and alcohols.
Chemical properties include:
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Relevant data includes:
Melting Point: Not specified but can vary based on purity.
Boiling Point: Not specified but typically higher than room temperature due to its molecular weight.
Applications
The applications of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine are diverse:
Pharmaceutical Research: Investigated for potential therapeutic effects due to its ability to interact with biological targets.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for incorporation into polymers or materials that require specific mechanical or chemical properties.
Biological Studies: Assessed for its role in biochemical pathways or as a probe in biological systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Iron sucrose (sucroferric oxyhydroxide or iron saccharate) is used as a source of iron in patients with iron deficiency anemia with chronic kidney disease (CKD), including those who are undergoing dialysis (hemodialysis or peritoneal) and those who do not require dialysis. Due to less side effects than iron dextran, iron sucrose is more preferred in chronic kidney disease patients. Iron Sucrose is a sterile aqueous complex of polynuclear iron (III)-hydroxide in sucrose for intravenous use. Following intravenous administration, iron sucrose is dissociated by the reticuloendothelial system into iron and sucrose; the sucrose component is eliminated mainly by urinary excretion. Iron sucrose can be administered with or without erythropoietin to raise hemoglobin levels and may be used in cases of oral iron therapy intolerance or ineffectiveness. Hypersensitivity reactions are less common with iron sucrose compared to other parenteral iron products, such as iron dextran. A glucaric acid-iron conjugate that is used in the treatment of IRON-DEFICIENCY ANEMIA, including in patients with chronic kidney disease, when oral iron therapy is ineffective or impractical.
This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.